molecular formula C4H8ClN3O B097593 Creatinine hydrochloride CAS No. 19230-81-0

Creatinine hydrochloride

Cat. No. B097593
CAS RN: 19230-81-0
M. Wt: 149.58 g/mol
InChI Key: PJYONPGZTHDDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Creatinine Hydrochloride Description

Creatinine hydrochloride (CRN-HCl) is a hydrochloride salt form of creatinine (CRN), a metabolic waste product typically found in blood and urine of vertebrates. It is known for its inhibitory effects on bacterial replication, which does not extend to fungi, making it a useful component in media for the isolation of fungi from environmental or clinical samples .

Synthesis Analysis

The synthesis of creatinine and its salts has been explored in various studies. For instance, creatininium bromide, creatininium 3-aminobenzoate, and creatininium 3,5-dinitrobenzoate are salts of creatinine that have been synthesized and characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis . These salts are important for the formation of drug materials with potential anti-HIV, antifungal, antiprotozoal, antiviral, and antitumor properties.

Molecular Structure Analysis

The molecular structure of creatinine and its complexes has been extensively studied. For example, the crystal and molecular structure of bis(creatinine)silver(I) perchlorate dihydrate has been determined, revealing that creatinine ligands are planar and coordinate linearly through the cyclic imino nitrogen atoms to the silver ion . The extensive intermolecular hydrogen bonding system in the complex involves water molecules, perchlorate groups, and the carbonyl and exocyclic NH2 groups of the ligands.

Chemical Reactions Analysis

Creatinine reacts non-enzymatically with hydroxyl radicals (•OH) to form various compounds such as creatol (CTL), demethylcreatinine (DMC), and methylguanidine (MG). This reaction is significant in the context of hydroxyl radical scavenging in mammals, where creatinine serves as an intrinsic scavenger . The molar ratio of scavenged •OH to creatinine in healthy subjects and normal rats is similar, but this ratio increases in patients with chronic kidney disease (CKD), indicating that creatinine may not be sufficient to scavenge all •OH in such cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of creatinine and its derivatives have been analyzed in various contexts. For instance, a hydrophilic interaction HPLC method has been developed for the determination of creatinine, uric acid, and ascorbic acid in bovine milk and orange juice, indicating the presence of these compounds in food products and their potential impact on human health . Additionally, the Jaffe's reaction is a well-known method for the measurement of creatinine, which involves the formation of an orange color with picric acid in an alkaline medium, and the determination of the optimum alkali concentration required for maximum color development has been investigated .

Scientific Research Applications

  • Fungal Growth Media Enhancement : Creatinine hydrochloride (CRN-HCl) acts as a potent inhibitor of bacterial replication, without inhibiting the growth of yeasts or molds. This property makes CRN-HCl a potentially useful addition to growth media for facilitating the isolation of environmental or clinically relevant fungal species. It effectively suppresses bacterial growth in liquid or solid agar media while allowing outgrowth of slower-growing fungi (Smithee et al., 2014).

  • Creatinine Detection in Clinical Diagnosis : A chemiluminescence method for creatinine determination has been developed, enhancing its detection in the presence of cobalt ions. This method is sensitive and selective, useful for creatinine detection in human urine samples, and holds promise for various applications including basic metabolic panel, drug screening, and urinary metabolomic research (Hanif et al., 2016).

  • Low-Cost Urine Creatinine Determination : A low-cost enzymatic paper-based analytical device (enz-PAD) has been developed for determining urine creatinine. This approach uses disposable creatinine enzyme reagents and provides a novel, nearly zero-cost alternative method for screening urinary creatinine, beneficial for developing countries (Talalak et al., 2015).

  • Photonic Crystal Sensing Motif for Creatinine Detection : A new sensing motif based on intelligent polymerized crystalline colloidal array (IPCCA) materials has been developed for the detection and quantification of creatinine. This sensor can determine physiological levels of creatinine in human blood serum samples, and the technology is adaptable for fabricating sensors for various species (Sharma et al., 2004).

  • Amperometric Creatinine Biosensor for Hemodialysis Patients : Enzyme sensors with co-immobilized creatinine amidohydrolase, creatine amidinohydrolase, and sarcosine oxidase have been used to amperometrically detect creatinine, offering additional information on the efficiency of extracorporeal procedures in hemodialysis treatment (Tombach et al., 2001).

  • Functional Porous Polymer Structure Sensing for Plasma Creatinine : A new method for detecting creatinine using a functional porous polymer structure (FPPS) comprised of ionic liquids and poly-lactic-co-glycolic acid (PLGA) has been developed. This novel approach could be applied in diagnostic applications for monitoring individuals with renal dysfunction (Nanda et al., 2015).

properties

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYONPGZTHDDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Creatinine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20488
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Creatinine hydrochloride

CAS RN

19230-81-0
Record name Creatinine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19230-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-imino-1-methylimidazolidin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Shortening the reaction time from 20 hours to 10-12 hours resulted in a decrease in the conversion of creatine monohydrate to CEE HCl to about 76 to 83%. Increasing the reaction time to greater than 20 hours resulted in no significant increase in the conversion of creatine monohydrate to CEE HCl. Such longer reaction times, however, did result in the increased formation of the undesirable product creatinine HCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Creatinine hydrochloride
Reactant of Route 2
Reactant of Route 2
Creatinine hydrochloride
Reactant of Route 3
Creatinine hydrochloride
Reactant of Route 4
Creatinine hydrochloride
Reactant of Route 5
Creatinine hydrochloride
Reactant of Route 6
Creatinine hydrochloride

Citations

For This Compound
206
Citations
VM Tangde, NT Khaty, ST Bankar, L Malladi… - Journal of Molecular …, 2021 - Elsevier
Systematic measurements of density and speed of sound of Creatinine Hydrochloride in aqueous and in aqueous solutions of 0.06 mol ∙ kg −1 NaCl/KCl and 0.1 mol ∙ kg −1 NaCl/KCl …
Number of citations: 1 www.sciencedirect.com
G Edgar, WS Hinegardner - Journal of Biological Chemistry, 1923 - tetrazolelover.at.ua
… into creatinine hydrochloride by evaporation to dryness upon a … of creatinine hydrochloride into creatinine may also be accomplished in several ways. (d). Solid creatinine hydrochloride …
Number of citations: 7 tetrazolelover.at.ua
LA Riesberg, TL McDonald, Y Wang, XM Chen… - Cytokine, 2018 - Elsevier
… Exposing cells to creatinine hydrochloride significantly reduced TNF… creatinine hydrochloride could reduce preexisting inflammation. Cells treated with LPS and creatinine hydrochloride …
Number of citations: 13 www.sciencedirect.com
DL Beckles, J Maioriello, VJ Santora, TW Bell… - Tetrahedron, 1995 - Elsevier
… 1H NMR and UV-visible spectroscopy were used to detect extraction of creatinine hydrochloride by 4 into CI~I 3 and 5% ethanol/chloroform, respectively. Receptor 9, which has an …
Number of citations: 36 www.sciencedirect.com
T McDonald, KM Drescher, A Weber… - The Journal of Antibiotics, 2012 - nature.com
… A chance observation in our laboratory revealed that creatinine (CRN; creatinine hydrochloride, CRN-HCl) halted the growth of bacteria on nutrient agar plates. CRN is the naturally …
Number of citations: 37 www.nature.com
WA Peabody - Journal of the American Chemical Society, 1946 - ACS Publications
… result satisfactorily by simple metathesis between creatinine hydrochloride and zinc acetate in water. … of dry creatinine hydrochloride and367 g. of cp zinc acetate dihydrate, dissolved …
Number of citations: 2 pubs.acs.org
LP Chao, F Wolfgram - Journal of Neurochemistry, 1974 - Wiley Online Library
… doubled the enzymatic activity while creatinine hydrochloride more than tripled it. Guanidine hydrochloride was less effective than creatinine hydrochloride but more effective than KCI …
Number of citations: 53 onlinelibrary.wiley.com
SE Smithee - 2015 - digitalcommons.unmc.edu
… A final, unrelated finding of this dissertation shows that creatinine-hydrochloride effectively suppresses bacterial growth while allowing outgrowth of slower growing fungi. …
Number of citations: 3 digitalcommons.unmc.edu
PC Colls - The Journal of Physiology, 1896 - ncbi.nlm.nih.gov
… On concentrating the filtrate in a vacuum over sulphuric acid, it deposits creatinine hydrochloride, andthen lead hydrate may be used to liberate creatinine from it. Johnson has shown …
Number of citations: 19 www.ncbi.nlm.nih.gov
JD Mold, RC Gore, JM Lynch… - Journal of the American …, 1955 - ACS Publications
… Yoder also noted that upon melting, the esters decomposed with gas evolution, and the residue solidified to form a compound with properties similar to those of creatinine hydrochloride. …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.